Synthesis Pathways for 1-(Piperidin-4-yl)azetidin-3-amine: A Technical Guide for Medicinal Chemistry
Executive Summary In contemporary drug discovery, the transition from flat, sp²-rich aromatic systems to highly three-dimensional, sp³-rich architectures is a proven strategy for improving physicochemical properties such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the transition from flat, sp²-rich aromatic systems to highly three-dimensional, sp³-rich architectures is a proven strategy for improving physicochemical properties such as aqueous solubility, permeability, and off-target promiscuity[1]. The compound 1-(piperidin-4-yl)azetidin-3-amine (CAS: 1784791-57-6) has emerged as a highly versatile, rigidified diamine building block. By replacing traditional flexible aliphatic linkers or metabolically susceptible piperazines, this spiro-adjacent piperidine-azetidine scaffold restricts the conformation of acyclic counterparts, leading to improved pharmacokinetic and toxicity profiles[2]. It is increasingly utilized in the synthesis of Hedgehog pathway inhibitors[3], PROTACs, and DNA-encoded libraries (DELs) for molecular glue discovery[4].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 1-(piperidin-4-yl)azetidin-3-amine, evaluating the causality behind reagent selection, mechanistic pathways, and step-by-step protocols designed for high-yield, scalable production.
Strategic Retrosynthetic Disconnections
The construction of the C-N bond between the piperidine C4 and the azetidine N1 is the critical node in synthesizing this scaffold. Retrosynthetically, this bond can be approached via two primary disconnections:
Reductive Disconnection (Preferred): Cleavage of the C-N bond to yield a piperidin-4-one electrophile and an intact azetidin-3-amine nucleophile.
Alkylative Disconnection (Alternative): Cleavage to yield a 4-substituted piperidine bearing a leaving group (e.g., tosylate, halide) and the azetidine nucleophile.
Caption: Retrosynthetic disconnection of 1-(piperidin-4-yl)azetidin-3-amine via an iminium intermediate.
Pathway A: Reductive Amination (The Industry Standard)
The gold standard for synthesizing piperidine-azetidine linked systems is reductive amination[1]. This pathway utilizes 1-Boc-piperidin-4-one and tert-butyl azetidin-3-ylcarbamate (3-Boc-aminoazetidine).
Causality & Mechanistic Insights
Protecting Group Strategy: Both the primary amine of the azetidine and the secondary amine of the piperidine must be protected (typically with Boc groups) to prevent catastrophic polymerization and self-condensation.
Reagent Selection (STAB vs. NaBH₄): Sodium triacetoxyborohydride (STAB) is strictly preferred over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, STAB is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting ketone into 1-Boc-piperidin-4-ol.
Solvent Dynamics: 1,2-Dichloroethane (DCE) is utilized instead of Dichloromethane (DCM) because its slightly higher boiling point and distinct dielectric constant provide superior solubility for STAB and stabilize the polar transition state of the iminium reduction.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system; you must not proceed to the next step without satisfying the In-Process Control (IPC) criteria.
Step 1: Iminium Ion Formation
Action: In an oven-dried flask under N₂, dissolve 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and tert-butyl azetidin-3-ylcarbamate (1.05 eq, 10.5 mmol) in anhydrous DCE (30 mL). Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~4.5. Stir at room temperature for 2 hours.
Causality: The mild acid catalyzes the protonation of the intermediate carbinolamine hydroxyl group, facilitating its elimination as water to form the highly electrophilic iminium ion.
Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the ketone signal (m/z 200 [M+H]⁺) is ≤ 2% relative to the iminium/enamine mass.
Step 2: Selective Reduction
Action: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Remove the ice bath and stir at room temperature for 12 hours.
Causality: Portion-wise addition at 0 °C prevents thermal spikes that could lead to non-specific reduction or cleavage of the Boc protecting groups.
Validation (IPC): TLC (10% MeOH in DCM, Ninhydrin stain). The primary amine starting material spot should be completely consumed, replaced by a new, UV-inactive, Ninhydrin-positive (faint purple/brown) spot representing the protected diamine.
Step 3: Quench and Isolation
Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The basic quench neutralizes the acetic acid and decomposes residual borate complexes, ensuring the basic nitrogen atoms are deprotonated and partition effectively into the organic phase.
Caption: Step-by-step experimental workflow for reductive amination and subsequent deprotection.
Pathway B: Direct Nucleophilic Substitution (The Alternative)
An alternative approach involves the direct Sₙ2 displacement of a leaving group on the piperidine ring by the azetidine nitrogen.
Mechanistic Limitations
In this pathway, 1-Boc-4-(tosyloxy)piperidine or 1-Boc-4-bromopiperidine is reacted with tert-butyl azetidin-3-ylcarbamate in the presence of a mild base (e.g., K₂CO₃) and a catalyst (KI) in polar aprotic solvents like DMF or MeCN[2].
Causality of Failure: The C4 position of the piperidine ring is a secondary carbon, which inherently suffers from steric hindrance. When a secondary amine (the azetidine) attacks a secondary electrophile, the activation energy for the Sₙ2 transition state is high. Consequently, the competing E2 elimination pathway dominates, leading to the formation of 1-Boc-1,2,3,6-tetrahydropyridine as a major, difficult-to-separate byproduct. Because of this, Pathway B is generally restricted to specialized cases where reductive amination fails.
Comparative Analysis of Synthesis Pathways
To guide process chemistry decisions, the empirical performance of both pathways is summarized below:
Parameter
Pathway A: Reductive Amination
Pathway B: Nucleophilic Substitution
Typical Yield
75 - 85%
30 - 45%
Atom Economy
Moderate (loss of H₂O)
Low (loss of massive leaving group, e.g., Tosylate)
To yield the final, unprotected 1-(piperidin-4-yl)azetidin-3-amine, a global deprotection of the Boc groups is required.
Action: Dissolve the purified intermediate in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.
Causality: The high concentration of TFA rapidly protonates the carbamate oxygens, driving an E1 elimination that releases isobutylene and carbon dioxide gas.
Validation (IPC): Monitor the reaction visually for the cessation of gas evolution. Confirm completion via LC-MS (Exact Mass of target: 155.14).
Isolation: Concentrate the mixture to dryness to yield the product as a TFA salt. For free-basing, pass the material through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with methanolic ammonia prior to silica gel chromatography (using a highly polar eluent like DCM/MeOH/NH₄OH 80:18:2).
The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines".
PMC.
The Journal of Organic Chemistry. "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[1]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems".
bioRxiv. "Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries".
Application Notes and Protocols: Leveraging the 1-(Piperidin-4-YL)azetidin-3-amine Scaffold as a Rigid Linker for PROTAC Development
Introduction: Beyond the Spacer - The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving pharmacology from an "occupancy-driven...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Spacer - The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving pharmacology from an "occupancy-driven" to an "event-driven" model. Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by hijacking the cell's own disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two. This tripartite structure facilitates the formation of a transient ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing the stability of the ternary complex, physicochemical properties, cell permeability, and ultimately, degradation efficacy. The field is rapidly evolving from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid linkers designed to confer superior pharmacological properties.
This guide focuses on a specific class of rigid linkers built upon the 1-(Piperidin-4-YL)azetidin-3-amine scaffold. This structure, incorporating two saturated heterocyclic rings, offers a unique three-dimensional architecture that can constrain the PROTAC molecule into a bioactive conformation, a crucial factor for achieving potent and selective protein degradation.
Section 1: The Rationale for Piperidine-Azetidine Linkers in PROTAC Development
The choice of a linker is a multi-parameter optimization process. While flexible linkers like PEG can improve solubility and allow for multiple binding orientations, their high degree of freedom can also lead to entropic penalties upon ternary complex formation and potential metabolic liabilities. Rigid linkers, particularly those incorporating cyclic structures, offer compelling advantages.
Causality Behind Rigidity:
Conformational Constraint: The piperidine-azetidine scaffold reduces the number of rotatable bonds compared to an analogous acyclic linker. This pre-organization can lower the entropic cost of forming the ternary complex, potentially leading to higher binding affinity and more stable complexes. By locking the PROTAC into a more defined three-dimensional shape, it can present the POI and E3 ligase ligands in an optimal orientation for productive ubiquitination.
Improved Selectivity: The defined geometry of a rigid linker can disfavor the formation of unproductive or off-target ternary complexes, thereby enhancing the selectivity of the PROTAC.
Enhanced Physicochemical and DMPK Properties: Saturated heterocycles like piperidine and piperazine are frequently used to escape high lipophilicity and improve metabolic stability. The introduction of these polar, rigidifying elements can improve solubility and permeability, key challenges in developing orally bioavailable PROTACs which often fall into the "beyond Rule of 5" chemical space.
The 1-(Piperidin-4-YL)azetidin-3-amine core provides two distinct amine connection points—a secondary amine on the piperidine ring and a primary amine on the azetidine ring—allowing for versatile and directional assembly of the final PROTAC molecule.
Caption: The rigid linker bridges the POI and E3 ligase ligands.
Section 2: Synthesis of a PROTAC Using 1-(Piperidin-4-YL)azetidin-3-amine
The modular nature of PROTACs lends itself to a convergent synthetic strategy. The following protocol outlines a general approach for synthesizing a PROTAC using the 1-(Piperidin-4-YL)azetidin-3-amine linker via standard amide bond formation. This protocol assumes the POI and E3 ligase ligands have been prepared with available carboxylic acid functional groups.
Protocol 1: Step-by-Step PROTAC Synthesis
Rationale: This two-step coupling strategy allows for the controlled, directional assembly of the PROTAC. Using a Boc-protected version of the linker initially ensures selective reaction at the azetidine amine. Peptide coupling reagents like HATU are chosen for their high efficiency and low rate of side reactions. Purification by RP-HPLC is essential at each stage to remove unreacted starting materials and coupling reagents, ensuring the final compound is of high purity for biological evaluation.
Caption: Synthetic workflow for PROTAC assembly.
Materials & Reagents:
POI ligand with a carboxylic acid (POI-COOH)
E3 ligase ligand with a carboxylic acid (E3-Ligase-COOH)
Solvents for RP-HPLC (Acetonitrile, Water, 0.1% TFA)
Procedure:
Step 1: First Amide Coupling
a. In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve POI-COOH (1.0 eq) in anhydrous DMF.
b. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
c. Add a solution of tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (1.2 eq) in anhydrous DMF.
d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Purify the crude product via flash chromatography or proceed directly to preparative RP-HPLC.
Step 2: Boc Deprotection
a. Dissolve the purified POI-Linker-Boc intermediate from Step 1 in anhydrous DCM.
b. Add TFA (typically 20-50% v/v in DCM) dropwise at 0°C.
c. Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS confirms complete removal of the Boc group.
d. Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt is often used directly in the next step.
Step 3: Second Amide Coupling
a. In a separate dry flask, pre-activate E3-Ligase-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF as described in Step 1b.
b. Add a solution of the deprotected POI-Linker-NH2 intermediate (1.2 eq) in anhydrous DMF. Note: Additional DIPEA (2.0-3.0 eq) may be needed to neutralize the TFA salt of the amine.
c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
Step 4: Final Purification and Characterization
a. Upon completion, purify the final PROTAC product by preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
b. Collect fractions containing the desired product and lyophilize to yield the pure PROTAC as a solid (often a TFA salt).
c. Confirm the identity, purity (>95%), and structure of the final compound using analytical LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: Biophysical and Cellular Characterization of the PROTAC
A successfully synthesized PROTAC must be rigorously evaluated to confirm its mechanism of action and quantify its potency. The key experimental sequence involves confirming ternary complex formation, measuring target degradation, and validating the degradation pathway.
Protocol 2: Assessment of Ternary Complex Formation using NanoBRET™
Rationale: Ternary complex formation is the prerequisite for PROTAC-induced ubiquitination. A cell-based assay like NanoBRET™ provides a quantitative measure of this interaction in a physiologically relevant environment. It allows for the determination of binding affinity and cooperativity (α), which is a measure of how the binding of one protein partner (e.g., POI) influences the PROTAC's affinity for the second partner (E3 ligase). Positive cooperativity (α > 1) is often correlated with potent degradation.
Materials:
HEK293 cells (or other suitable cell line)
Plasmid encoding NanoLuc®-POI fusion protein
Plasmid encoding HaloTag®-E3 Ligase (e.g., VHL or CRBN) fusion protein
FuGENE® HD Transfection Reagent
Opti-MEM™ I Reduced Serum Medium
HaloTag® NanoBRET™ 618 Ligand
Nano-Glo® Substrate
Synthesized PROTAC
Procedure:
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 Ligase plasmids at an optimized ratio. Plate the transfected cells in a white, 96-well assay plate.
Compound Preparation: Prepare a serial dilution of the synthesized PROTAC in Opti-MEM™.
Cell Treatment: 24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate. Subsequently, add the serially diluted PROTAC to the appropriate wells.
Lysis and Signal Detection: Add the Nano-Glo® Substrate (donor), which lyses the cells and initiates the luminescence reaction.
Data Acquisition: Immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a binding curve to determine the affinity of ternary complex formation.
Parameter
Description
Illustrative Value
Binary KD (PROTAC-E3)
Binding affinity of PROTAC to E3 Ligase alone.
150 nM
Binary KD (PROTAC-POI)
Binding affinity of PROTAC to POI alone.
250 nM
Ternary KD
Apparent binding affinity in the ternary complex.
30 nM
Cooperativity (α)
Enhancement factor (Binary KD / Ternary KD).
5.0
Table 1: Example biophysical data for a hypothetical PROTAC. Higher cooperativity is desirable.
Protocol 3: Determination of Target Protein Degradation (DC₅₀ & Dₘₐₓ) by Western Blot
Rationale: The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. Western blotting is a robust and widely used method to quantify changes in protein levels. By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to determine two critical potency parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). To ensure the observed protein loss is due to the intended mechanism, a control experiment with a proteasome inhibitor (e.g., MG132) should be performed; pre-treatment with MG132 should "rescue" the POI from degradation.
Caption: Workflow for DC₅₀ and Dₘₐₓ determination.
Procedure:
Cell Culture and Treatment: Plate a relevant human cell line in 6-well plates and grow to 70-80% confluency. Prepare serial dilutions of the PROTAC in complete growth medium (e.g., from 0.1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO). For the mechanism validation arm, pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
Incubation: Aspirate the old medium and add the medium containing the different PROTAC concentrations or controls. Incubate for a defined period, typically 18-24 hours.
Cell Lysis: Harvest the cells by scraping into ice-cold PBS. Pellet the cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
Western Blot:
a. Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
d. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
e. Wash the membrane and incubate with a secondary antibody (e.g., HRP-conjugated) for 1 hour at room temperature.
f. Re-probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin).
Imaging and Analysis:
a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b. Quantify the band intensity (densitometry) for both the POI and the loading control.
c. For each sample, normalize the POI signal to its corresponding loading control signal.
d. Calculate the "% Protein Remaining" relative to the vehicle-treated control. Calculate "% Degradation" as (100 - % Protein Remaining).
e. Plot the % Degradation (Y-axis) against the logarithm of the PROTAC concentration (X-axis). Fit the curve using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.
PROTAC ID
Linker Type
DC₅₀ (nM)
Dₘₐₓ (%)
PROTAC-PA-01
Piperidine-Azetidine
8.5
92
Control-PEG4
Flexible PEG4
45.2
85
Control-Alkyl
Flexible C8 Alkyl
120.7
78
Table 2: Illustrative biological activity data comparing a PROTAC with the rigid piperidine-azetidine (PA) linker to controls with flexible linkers. Lower DC₅₀ values indicate higher potency.
Section 4: Data Interpretation and Troubleshooting
High Potency (Low DC₅₀, High Dₘₐₓ): This is the desired outcome and suggests that the 1-(Piperidin-4-YL)azetidin-3-amine linker provides an optimal length and geometry for efficient ternary complex formation and subsequent degradation.
The "Hook Effect": A common phenomenon where degradation efficiency decreases at very high PROTAC concentrations. This is caused by the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) that cannot form a ternary complex. This is a hallmark of a functional PROTAC and can be confirmed by the bell-shaped dose-response curve.
No Degradation: If no degradation is observed, consider the following:
Poor Ternary Complex Formation: The linker may be too short, too long, or hold the ligands in a geometrically unfavorable position. Synthesizing analogs with different attachment points or linker lengths is a common optimization strategy.
Poor Cell Permeability: Despite the design rationale, the final PROTAC may have poor physicochemical properties. Permeability assays can diagnose this issue.
Incorrect E3 Ligase: The chosen E3 ligase may not be expressed at sufficient levels in the cell line or may be unable to ubiquitinate the POI. Testing ligands for alternative E3 ligases (e.g., VHL vs. CRBN) is a key step in PROTAC design.
Incomplete Degradation (Low Dₘₐₓ): This may indicate that a fraction of the POI is inaccessible to the PROTAC (e.g., located in a different cellular compartment) or that the rate of protein synthesis is competing with the rate of degradation.
Conclusion
The 1-(Piperidin-4-YL)azetidin-3-amine scaffold represents a valuable tool in the PROTAC designer's toolbox. By imparting conformational rigidity, it addresses some of the key challenges in PROTAC development, offering a rational path toward compounds with enhanced potency, selectivity, and drug-like properties. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize novel protein degraders using this promising linker class, ultimately accelerating the discovery of new therapeutics for previously "undruggable" targets.
References
What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
Understanding the ubiquitin-proteasome system in PROTAC efficacy. BenchChem.
Overview of PROTAC Linkers. ChemPep.
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology.
An overview of PROTACs: a promising drug discovery paradigm. Journal of Biomedical Science.
Protein Degradation and PROTACs.
Targeted Protein Degradation with PROTACs and Molecular Glues. Active Motif Blog.
Exploring the Ubiquitin-Proteasome System (UPS) through PROTAC Technology. CHIMIA.
A beginner's guide to PROTACs and targeted protein degrad
Proteolysis-Targeting Chimera (PROTAC)
Measuring PROTAC Ternary Complex Form
Current strategies for the design of PROTAC linkers: a critical review.
Journey of PROTAC: From Bench to Clinical Trial and Beyond. ACS Biochemistry.
Development of PROTAC Degrader Drugs for Cancer. Annual Review of Cancer Biology.
Ternary Complex Formation.
Novel approaches for the rational design of PROTAC linkers. Med-Drug Research.
Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. BenchChem.
Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applic
Ternary Complex Form
PROTAC Technology as a New Tool for Modern Pharmacotherapy. MDPI.
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Military Medical Research.
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society.
Classification of most common linkers used in PROTAC design based on their chemical structure.
Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins.
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
Linkers in PROTACs. Precise PEG LLC.
1-(Piperidin-4-yl)
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflamm
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters.
Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine. BenchChem.
PROTACs bearing piperazine-containing linkers: what effect on their protonation st
Overview of PROTAC Linkers: Types and Design. BOC Sciences.
Application
Application Note: Strategies for the Regioselective Protection of 1-(Piperidin-4-YL)azetidin-3-amine
Introduction The 1-(piperidin-4-yl)azetidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of bioactive molecules and clinical candidates.[1][2] Its unique three-dim...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1-(piperidin-4-yl)azetidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of bioactive molecules and clinical candidates.[1][2] Its unique three-dimensional architecture, combining a rigid azetidine ring with a more flexible piperidine moiety, offers a valuable platform for exploring chemical space in drug discovery.[3][4][5] The presence of two distinct secondary and primary amine functionalities, however, presents a significant synthetic challenge: the need for regioselective protection to enable controlled, site-specific elaboration of the molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to achieve the selective protection of either the primary azetidinyl amine or the secondary piperidinyl amine.
The Challenge of Selectivity: pKa vs. Steric Hindrance
Achieving regioselectivity in the protection of diamines hinges on exploiting the differences in the chemical environments of the nitrogen atoms. The two primary factors to consider are basicity (pKa) and steric accessibility.
pKa Considerations:
The basicity of an amine, dictated by its pKa, influences its nucleophilicity. A higher pKa generally corresponds to a more basic and more nucleophilic amine. However, in the case of 1-(piperidin-4-yl)azetidin-3-amine, the pKa values of the piperidine and azetidine nitrogens are remarkably similar, both falling around 11.22 and 11.29, respectively.[6] This similarity makes achieving selectivity based on pKa differences alone a formidable challenge.
Heterocycle
Approximate pKa
Piperidine
11.22
Azetidine
11.29
Table 1: Approximate pKa values of parent piperidine and azetidine.[6]
Steric Hindrance:
The spatial arrangement of atoms around a reactive center can significantly impede the approach of reagents, a phenomenon known as steric hindrance.[7][8] In the case of our target molecule, the primary amine on the azetidine ring is sterically less encumbered than the secondary amine within the piperidine ring. This difference in steric accessibility provides a key handle for achieving regioselective protection.
Strategic Approaches to Regioselective Protection
Two primary strategies can be employed to selectively protect one amine over the other: kinetic control and thermodynamic control.[9][10][11][12]
Kinetic Control: This strategy favors the formation of the product that is formed fastest. Reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium.[12][13] In the context of our diamine, the less sterically hindered primary amine is expected to react faster, making it the kinetic product of a protection reaction.
Thermodynamic Control: This approach favors the formation of the most stable product. Reactions are generally conducted at higher temperatures for longer periods, allowing the initial products to equilibrate to the most stable isomer.[9][10][13] The relative stability of the protected products can be influenced by factors such as ring strain and electronic effects of the protecting group.
Proposed Protocols for Regioselective Protection
The following protocols are designed based on established principles of organic chemistry to favor the selective protection of either the primary azetidinyl amine or the secondary piperidinyl amine. Researchers should consider these as starting points for optimization.
Protocol 1: Kinetic Protection of the Primary Azetidinyl Amine (Boc Protection)
This protocol aims to selectively protect the less sterically hindered primary amine under kinetic control using the tert-butyloxycarbonyl (Boc) protecting group.[14][15]
Workflow Diagram:
Caption: Workflow for the kinetic Boc-protection of the primary amine.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Appropriate solvent system for chromatography (e.g., DCM/Methanol with triethylamine)
Procedure:
Dissolve 1-(Piperidin-4-YL)azetidin-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
In a separate flask, dissolve Boc₂O (0.95 - 1.0 eq) in a small amount of anhydrous DCM.
Add the Boc₂O solution dropwise to the cooled diamine solution over 30 minutes.
Stir the reaction mixture at -78 °C for 1-2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-protected product and minimize di-protection.[16][17][18][19]
Once the desired level of conversion is reached, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Allow the mixture to warm to room temperature.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-Boc-protected product.
Rationale for Selectivity: At low temperatures, the reaction is under kinetic control. The less sterically hindered primary amine on the azetidine ring is more accessible to the bulky Boc anhydride, leading to its preferential protection.[7][20] Using a slight sub-stoichiometric amount of Boc₂O can also help to minimize the formation of the di-protected byproduct.
Protocol 2: Thermodynamic Protection of the Secondary Piperidinyl Amine (Cbz Protection)
This protocol aims to selectively protect the secondary amine by employing conditions that favor thermodynamic equilibrium, using the benzyloxycarbonyl (Cbz) protecting group.[21][22]
Reaction Scheme Diagram:
Caption: Proposed reaction for thermodynamic Cbz-protection.
Materials:
1-(Piperidin-4-YL)azetidin-3-amine
Benzyl chloroformate (Cbz-Cl)
Sodium carbonate (Na₂CO₃) or another suitable base
Toluene or another high-boiling point solvent
Water
Brine
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Appropriate solvent system for chromatography
Procedure:
To a solution of 1-(Piperidin-4-YL)azetidin-3-amine (1.0 eq) in toluene, add Na₂CO₃ (2.5 eq).
Heat the mixture to 80 °C with vigorous stirring.
Add benzyl chloroformate (1.0 eq) dropwise to the heated suspension.
Maintain the reaction at 80 °C for 12-24 hours, allowing the system to reach equilibrium.
Monitor the reaction by TLC or LC-MS for the formation of the desired product.
After completion, cool the reaction to room temperature and quench with water.
Separate the organic layer and wash with water and brine.
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to isolate the N-Cbz protected piperidine derivative.
Rationale for Selectivity: At elevated temperatures, the protection reaction becomes reversible, allowing for the equilibration of the initially formed kinetic product (primary amine protected) to the more thermodynamically stable product. While a definitive statement on the relative stabilities of the two mono-protected isomers requires experimental or computational data, it is plausible that protection on the six-membered piperidine ring is thermodynamically favored over the strained four-membered azetidine ring. The choice of the Cbz group is also strategic, as it is less sterically demanding than the Boc group, potentially reducing the kinetic bias for the primary amine.
Orthogonal Protection Strategies
For synthetic routes requiring the sequential deprotection of the two amine groups, an orthogonal protection strategy is essential.[23][24][25] This involves using protecting groups that can be removed under different, non-interfering conditions.[22][26] For example, if the primary amine is protected with a Boc group (acid-labile) and the secondary amine is subsequently protected with a Cbz group (removable by hydrogenolysis), each can be deprotected selectively.
Orthogonal Deprotection Workflow:
Caption: Orthogonal deprotection of Boc and Cbz groups.
Analytical Methods for Monitoring Regioselectivity
Accurate monitoring of the reaction is crucial for optimizing selectivity.
Thin-Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring of the disappearance of starting material and the appearance of products. The mono-protected isomers may have different Rf values from the starting material and the di-protected byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the differentiation of the mono-protected isomers from the starting material and di-protected species.[16][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the purified products to confirm the site of protection.[16][27] Characteristic shifts in the protons and carbons adjacent to the protected nitrogen will confirm the regioselectivity.
Conclusion
The regioselective protection of 1-(piperidin-4-yl)azetidin-3-amine is a challenging yet achievable synthetic transformation. By carefully controlling reaction conditions to favor either kinetic or thermodynamic pathways, researchers can selectively functionalize either the primary azetidinyl amine or the secondary piperidinyl amine. The protocols and strategies outlined in this application note provide a robust framework for developing efficient and selective syntheses, thereby enabling the further exploration of this important scaffold in drug discovery and development.
References
Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
Fiveable. Steric hindrance - Organic Chemistry II.
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry.
PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.
Predicting and Tuning Physicochemical Properties in Lead Optimiz
VI Protecting Groups and Orthogonal Protection Str
Books Gateway.
Enamine. Enamine Basicity-Tuning Kits.
University of Regina.
Benchchem. Comparative study of different synthetic routes to 3-substituted azetidines.
Amino Acid Deriv
Master Organic Chemistry.
Reddit.
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
Fmoc vs Boc: Choosing the Right Amino Acid Deriv
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
1.2 Deprotection: The Concept of Orthogonal Sets.
PubMed.
ACS Publications. A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System | The Journal of Organic Chemistry.
PubMed. Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics.
ACS Publications. Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews.
ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
Wikipedia. Thermodynamic and kinetic reaction control.
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
Jack Westin.
YouTube. Kinetic Control vs. Thermodynamic Control.
Enamine. Azetidines.
Organic Chemistry Portal. Azetidine synthesis.
Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
University of Birmingham.
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
ResearchGate. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
PubMed.
ResearchGate. (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
Organic Chemistry Portal. Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group.
PubMed. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
PMC. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
Application Note: Regioselective Reductive Amination Protocols Using 1-(Piperidin-4-yl)azetidin-3-amine Scaffolds
Executive Summary The 1-(piperidin-4-yl)azetidin-3-amine motif has emerged as a highly versatile, rigidified diamine building block in modern medicinal chemistry and drug development[1]. By incorporating this spiro-like...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(piperidin-4-yl)azetidin-3-amine motif has emerged as a highly versatile, rigidified diamine building block in modern medicinal chemistry and drug development[1]. By incorporating this spiro-like extended heterocycle into drug candidates, researchers can effectively modulate physicochemical properties—such as improving aqueous solubility, fine-tuning basicity (pKa), and disrupting off-target hERG channel liabilities.
This application note provides a comprehensive, self-validating guide to performing regioselective reductive aminations on this scaffold. Because the core structure contains both a primary amine (on the azetidine ring) and a secondary amine (on the piperidine ring), achieving high yields requires orthogonal protection strategies and precise control over reducing agents and reaction conditions[2].
Mechanistic Rationale & Strategic Considerations
Regioselectivity and Orthogonal Protection
Unprotected 1-(piperidin-4-yl)azetidin-3-amine presents a chemoselectivity challenge. The primary amine at the C3 position of the azetidine is sterically accessible but electronically influenced by the adjacent ring nitrogen, while the secondary piperidine amine is highly nucleophilic. To direct the reductive amination exclusively to one site, pre-protected building blocks must be utilized:
Targeting the Azetidine Primary Amine: Utilize (1-Boc-piperidin-4-yl-azetidin-3-yl)-amine (CAS: 1179361-59-1)[2].
Targeting the Piperidine Secondary Amine: Utilize tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate .
The Superiority of Sodium Triacetoxyborohydride (STAB)
For the reductive amination of nitrogen-rich heterocycles, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold-standard reducing agent[3]. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (avoids HCN gas generation) and exhibits exquisite chemoselectivity. STAB is a mild hydride donor that selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted aldehyde or ketone electrophile[4].
The Role of Acid Catalysis and Solvent
Reactions are optimally performed in 1,2-Dichloroethane (DCE) rather than Dichloromethane (DCM). DCE provides superior solubility for STAB and allows for gentle heating (up to 50 °C) if sterically hindered ketones are used[3]. The addition of 1.0 equivalent of glacial acetic acid is critical; it protonates the hydroxyl group of the transient hemiaminal, driving the dehydration step required to form the highly reactive iminium ion[5].
Workflow & Mechanistic Visualizations
Decision tree for orthogonal protection and regioselective reductive amination.
Mechanistic pathway of STAB-mediated reductive amination via iminium ion.
Experimental Protocols
Protocol A: N-Alkylation of the Azetidine Primary Amine
This protocol is designed to synthesize a secondary amine at the azetidine C3 position while preventing over-alkylation (dialkylation)[6].
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)
Step-by-Step Methodology:
Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve the amine in anhydrous DCE. Add the aldehyde followed by glacial acetic acid. Stir at 20–25 °C for 1.5 hours.
Causality: Pre-forming the imine is a critical self-validating step. It ensures the primary amine is fully consumed into the imine state before the hydride source is introduced, drastically reducing the risk of STAB reducing the aldehyde into an unreactive alcohol[3].
Hydride Addition: Cool the reaction mixture briefly in a water bath (15 °C) and add STAB portion-wise over 10 minutes.
Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent.
Reaction Monitoring: Stir the suspension at room temperature for 4–6 hours. Monitor completion via LC-MS. The intermediate iminium mass should transition entirely to the product mass.
Quenching & De-complexation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 45 minutes.
Causality: Vigorously stirring with a mild base serves a dual purpose: it neutralizes the acetic acid and hydrolyzes any stable boron-amine coordination complexes that artificially lower isolated yields[5].
Extraction & Purification: Separate the organic layer. Extract the aqueous phase with DCM (2x). Dry combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: DCM to 10% MeOH/DCM with 0.1% Et₃N).
Quantitative Data & Optimization Matrix
The following table summarizes the optimized stoichiometric and environmental conditions required based on the steric and electronic nature of the carbonyl electrophile.
Carbonyl Electrophile
Equivalents (Carbonyl : Amine : STAB)
Solvent & Additive
Temp & Time
Expected Yield
Aliphatic Aldehyde
1.05 : 1.00 : 1.50
DCE, No additive
RT, 2–4 h
85 – 95%
Aromatic Aldehyde
1.10 : 1.00 : 1.50
DCE, 1.0 eq AcOH
RT, 4–6 h
80 – 90%
Cyclic Ketone
1.20 : 1.00 : 2.00
DCE, 1.5 eq AcOH
RT, 12–16 h
70 – 85%
Acyclic Ketone
1.50 : 1.00 : 2.00
DCE, 2.0 eq AcOH
40 °C, 24 h
50 – 70%
Troubleshooting & Analytical Characterization
Issue: Dialkylation of the Primary Azetidine Amine
Root Cause: The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second rapid alkylation event.
Intervention: Strictly limit the aldehyde to ≤ 1.05 equivalents. Ensure the 1.5-hour imine pre-formation step is strictly adhered to before adding STAB.
Issue: Sluggish Reaction with Hindered Ketones
Root Cause: The steric bulk of the azetidine ring combined with an acyclic ketone prevents efficient hemiaminal dehydration.
Intervention: Increase the reaction temperature to 40–50 °C. If the reaction remains stalled, switch the reducing system to NaCNBH₃ combined with Titanium(IV) isopropoxide (Ti(O-iPr)₄) acting as a strong Lewis acid to force imine formation[3].
Issue: Poor Mass Recovery / Product Streaking on TLC
Root Cause: The highly basic diamine product strongly coordinates with residual boron byproducts.
Intervention: Add 10% w/v aqueous Rochelle's salt (Potassium sodium tartrate) during the NaHCO₃ quench and stir for an additional hour to break the boron emulsions.
References
[6] Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine
Source: PMC - NIH
URL:[Link]
[3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: ResearchGate (Journal of Organic Chemistry)
URL:[Link]
[5] Title: Reductive Transformations with Sodium Borohydride and Their Applications
Source: ACS Publications
URL:[Link]
[4] Title: Cas 56553-60-7, Sodium triacetoxyborohydride
Source: LookChem
URL:[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(Piperidin-4-YL)azetidin-3-amine
Abstract This application note provides a detailed guide to the structural elucidation of 1-(Piperidin-4-YL)azetidin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. A multi-dimen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide to the structural elucidation of 1-(Piperidin-4-YL)azetidin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. A multi-dimensional and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy approach is outlined, employing a suite of experiments including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. This comprehensive protocol is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying rationale for experimental choices to ensure robust and unambiguous characterization.
Introduction
1-(Piperidin-4-YL)azetidin-3-amine incorporates two key saturated heterocyclic scaffolds: a piperidine ring and an azetidine ring. Such hybrid molecules are of significant interest in drug discovery due to their potential to present diverse pharmacophoric features in three-dimensional space. The piperidine moiety is a common feature in many approved drugs, while the strained four-membered azetidine ring can introduce unique conformational constraints and serve as a versatile synthetic handle.[1][2] Accurate and complete structural verification is a critical first step in any drug development pipeline to establish structure-activity relationships (SAR).[1] NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.
This guide details a systematic workflow for the complete assignment of all proton and carbon signals of the title compound, leveraging a combination of one-dimensional and two-dimensional NMR experiments.
Experimental Design and Rationale
A hierarchical approach to NMR analysis is most effective. We begin with simple 1D experiments to get an overview of the proton and carbon environments and then proceed to more complex 2D experiments to establish connectivity.
Logical Workflow for Structural Elucidation
Caption: Standard NMR data processing workflow.
[3][4][5][6][7]
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.
[3][4][5]2. Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
[3][5]3. Baseline Correction: The baseline of the spectrum is corrected to be flat.
[3][5]4. Referencing: The chemical shift axis is calibrated relative to a known standard, typically the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
[5]5. Peak Picking and Integration: The positions and areas of the peaks are determined.
Part 4: Predicted Spectral Data and Interpretation
The following is a predictive analysis of the NMR spectra for 1-(Piperidin-4-YL)azetidin-3-amine. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Structure and Numbering:
Predicted ¹H NMR Data
Proton(s)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale
H3
~3.5 - 3.8
Multiplet
1H
Methine proton on azetidine ring, adjacent to the amine group.
H2, H4
~3.9 - 4.2 (axial), ~3.2 - 3.5 (equatorial)
Multiplets
4H
Diastereotopic methylene protons on the azetidine ring. [8]
H8
~2.5 - 2.8
Multiplet
1H
Methine proton on the piperidine ring, attached to the azetidine nitrogen.
H7, H9 (equatorial)
~2.9 - 3.2
Multiplet
2H
Equatorial protons on the piperidine ring adjacent to the nitrogen.
H7, H9 (axial)
~2.1 - 2.4
Multiplet
2H
Axial protons on the piperidine ring adjacent to the nitrogen.
H6, H10 (equatorial)
~1.7 - 1.9
Multiplet
2H
Equatorial methylene protons on the piperidine ring.
H6, H10 (axial)
~1.3 - 1.6
Multiplet
2H
Axial methylene protons on the piperidine ring.
NH₂, NH
Variable, broad
Singlet
3H
Amine and amide protons; chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C and DEPT-135 NMR Data
Carbon(s)
Predicted Chemical Shift (ppm)
DEPT-135
Rationale
C3
~45 - 55
CH (+)
Methine carbon on the azetidine ring, attached to the amine group.
COSY:
The COSY spectrum will reveal the proton-proton coupling networks within the two ring systems.
Azetidine System: A cross-peak will be observed between H3 and the protons on C2 and C4. The H2 and H4 protons will show correlations to each other (geminal coupling) and to H3 (vicinal coupling).
Piperidine System: A continuous network of correlations will be seen from H7/H9 to H8, from H8 to H6/H10, and between the geminal protons on C6/C10 and C7/C9.
HSQC:
The HSQC spectrum provides direct one-bond C-H correlations, confirming the assignments made from the 1D spectra. Each cross-peak will link a proton signal on the F2 axis to its directly attached carbon on the F1 axis. This is particularly useful for resolving overlapping proton signals.
[11][12][13][14]
HMBC:
The HMBC spectrum is crucial for connecting the two ring systems and confirming the overall structure.
Key Inter-ring Correlation: A critical correlation will be observed between the piperidine methine proton H8 and the azetidine methylene carbons C2 and C4 (³J coupling). This unambiguously confirms the point of attachment between the two rings.
Intra-ring Correlations: Numerous two- and three-bond correlations will be observed within each ring, further solidifying the assignments. For example, H3 of the azetidine ring should show correlations to C2 and C4. The piperidine protons H7/H9 will show correlations to C8 and C6/C10.
Caption: Key expected COSY and HMBC correlations for 1-(Piperidin-4-YL)azetidin-3-amine.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 1-(Piperidin-4-YL)azetidin-3-amine can be achieved. This application note provides a robust framework for researchers to follow, ensuring high-quality data and confident structural elucidation. The described workflow, from sample preparation to the interpretation of multi-dimensional correlation spectra, represents a best-practice approach in modern small molecule characterization.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Sample Preparation.
Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
Western University. (n.d.). NMR Sample Preparation.
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
Keeler, J. (n.d.). NMR Data Processing.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
BenchChem. (2025). ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide.
Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Optica Publishing Group.
Thomaston, J. (n.d.). 2D NMR Spectroscopy: Cosy. Scribd.
Yale CBIC. (2012, November 28). 1D NMR Data Processing [Video]. YouTube.
Bohrium. (n.d.). HMBC Experiment.
Journal of Medicinal and Chemical Sciences. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
Scribd. (n.d.). HMQC and HMBC - 2D-NMR.
SlideShare. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy.pptx.
ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
Principles and Applications of NMR Spectroscopy. (2016, August 23). HMBC and its utility [Video]. YouTube.
Beilstein Journal of Organic Chemistry. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Magnetic Resonance in Chemistry. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
AL-Hadedi, A. A. M., Sawyer, S., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton.
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3588.
Technical Support Center: Synthesis of 1-(Piperidin-4-YL)azetidin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar polyamines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar polyamines. The construction of 1-(Piperidin-4-YL)azetidin-3-amine—a critical building block for kinase inhibitors and GPCR ligands—presents unique challenges, primarily during the reductive amination of the secondary azetidine amine and the subsequent isolation of the highly water-soluble free base.
This guide moves beyond basic protocols to explain the chemical causality behind each step, ensuring your workflow is robust, reproducible, and self-validating.
Visual Synthesis Workflow
Figure 1: Optimized synthesis workflow for 1-(piperidin-4-yl)azetidin-3-amine via reductive amination.
Troubleshooting FAQs
Q: Why is my reductive amination stalling at 40-50% conversion despite using excess reducing agent?A: The reaction between 1-Boc-piperidin-4-one and an azetidine derivative (a secondary amine) is sterically hindered and electronically less favorable than primary amine reactions. If you add the reducing agent too early, you risk premature reduction of the ketone to piperidin-4-ol, permanently consuming your starting material.
Mechanistic Solution: Implement a pre-activation step.[1]. Allow the ketone, amine, and Ti(OiPr)4 to stir for 2-4 hours before introducing the hydride source. Furthermore,[1].
Q: During the final deprotection step with TFA, my yield drops to <15%. Is the azetidine ring degrading?A: While azetidines can be sensitive to highly nucleophilic or extreme thermal conditions, they are generally stable to standard acidic deprotection (TFA or HCl) at room temperature. The massive "yield loss" is almost certainly an isolation artifact, not chemical degradation.
Causality: The fully deprotected 1-(piperidin-4-yl)azetidin-3-amine is a highly polar, water-soluble diamine. Standard aqueous workups (even when basified to pH 10) will leave the majority of your product trapped in the aqueous layer.[2].
Q: How do I recover the free base product if it is highly water-soluble?A: Abandon standard liquid-liquid extraction. The most reliable method for isolating highly polar amines is Strong Cation Exchange (SCX) chromatography.
Self-Validating Protocol: Evaporate the TFA completely, dissolve the crude residue in methanol, and load it onto an SCX-2 cartridge. The basic amines will bind ionically to the sulfonic acid resin. Wash the column with pure methanol to strip away non-basic impurities and residual TFA. Finally, elute the pure free base using 2M ammonia in methanol.
If SCX-2 resin is unavailable, you must carefully select your organic extraction system. The table below summarizes the causality between solvent polarity, pH, and final recovery yields for the deprotected 1-(Piperidin-4-YL)azetidin-3-amine.
Isolation Method
Aqueous pH
Organic Solvent System
Average Recovery Yield (%)
Purity (LC-MS)
Standard Extraction
9 - 10
Dichloromethane (DCM)
< 15%
> 95%
High pH Extraction
> 12
Ethyl Acetate (EtOAc)
25 - 30%
> 95%
Polar Co-Solvent
> 12
20% Isopropanol / Chloroform
65 - 75%
~ 90%
SCX-2 Chromatography
N/A (Direct Load)
N/A (Elute with 2M NH3/MeOH)
90 - 98%
> 98%
Standard Operating Procedure (SOP)
Phase 1: Reductive Amination (Synthesis of Protected Intermediate)
Preparation : In an oven-dried flask under N2, dissolve 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and tert-butyl azetidin-3-ylcarbamate (1.1 eq, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M).
Iminium Formation : Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq, 15 mmol) dropwise at room temperature. Stir the mixture for 3-4 hours.
Self-Validating Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution, indicating complete iminium formation.
Reduction : Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq, 20 mmol) in small portions over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to 25 °C and stir for 12 hours.
Quench & Extraction : Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL). Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (SiO2, Hexanes/EtOAc) to afford the di-Boc protected intermediate.
Phase 2: Global Deprotection & SCX-2 Isolation
Deprotection : Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M). Stir at room temperature for 2 hours.
Concentration : Concentrate the mixture in vacuo to remove all volatiles. Co-evaporate with toluene (2 x 20 mL) to azeotropically remove residual TFA.
Self-Validating Checkpoint: Complete removal of free TFA is confirmed when the residue forms a stable, non-fuming glass under high vacuum.
SCX-2 Catch : Dissolve the crude TFA salt in a minimum amount of Methanol (approx. 5-10 mL). Load the solution onto a pre-conditioned SCX-2 cartridge (Strong Cation Exchange).
Wash : Wash the cartridge with 3 column volumes of pure Methanol. This removes non-basic organic impurities and excess trifluoroacetate ions.
Release : Elute the target 1-(piperidin-4-yl)azetidin-3-amine (free base) using 2M Ammonia in Methanol (3 column volumes).
Final Isolation : Concentrate the ammoniacal eluent under reduced pressure to yield the pure product as a viscous oil or crystalline solid.
References
Title: Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL: [Link]
Title: TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines
Source: ResearchGate
URL: [Link]
Title: WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors
Source: Google Patents
URL
Technical Support Center: Preventing Dimerization in 1-(Piperidin-4-YL)azetidin-3-amine Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 1-(Piperidin-4-YL)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 1-(Piperidin-4-YL)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dimerization and other side reactions during the synthesis of novel compounds. Here, we will delve into the mechanistic underpinnings of these issues and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Dimerization During Cross-Coupling
Dimerization, or homo-coupling, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This process involves the reaction of two molecules of the same starting material, leading to the formation of a symmetrical dimer and consuming valuable reagents. In the context of coupling 1-(Piperidin-4-YL)azetidin-3-amine, this can manifest as the formation of a bis-aryl species from your aryl halide or self-coupling of the amine.
Issue 1: Significant Formation of Aryl Halide Homo-Coupling Product
The formation of a biaryl product from the coupling of two aryl halide molecules is a common challenge. This side reaction is often indicative of issues with the catalyst activation or the relative rates of the catalytic cycle steps.
Root Causes & Solutions:
Inefficient Reduction of Pd(II) to Pd(0): Many palladium precatalysts are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, side reactions can occur.[1]
Solution: Consider using a Pd(0) precatalyst directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in-situ reduction step.[2]
Slow Oxidative Addition: A slow rate of oxidative addition of the aryl halide to the Pd(0) catalyst can allow for competing side reactions.
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are known to accelerate oxidative addition and subsequent steps in the catalytic cycle, thereby minimizing side reactions.[2][3]
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions.
Solution: Ensure rigorous degassing of solvents and reagents. Working under a strictly inert atmosphere (e.g., in a glovebox) is highly recommended.[2]
Issue 2: Self-Coupling of 1-(Piperidin-4-YL)azetidin-3-amine
While less common than aryl halide homo-coupling, the dimerization of the amine can occur, especially under harsh reaction conditions or with certain catalyst systems.
Root Causes & Solutions:
Catalyst System: Some catalyst systems may be more prone to promoting amine self-coupling.
Solution: Copper-catalyzed Ullmann-type couplings can sometimes be an alternative to palladium-catalyzed reactions and may offer different selectivity profiles.[4] However, for Buchwald-Hartwig reactions, optimizing the palladium catalyst and ligand combination is the primary approach.
Reaction Conditions: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side products.
Solution: Optimize the reaction temperature. While heating is often necessary, excessive temperatures (>120 °C) can be detrimental.[5] Consider running the reaction at a lower temperature for a longer duration.
Issue 3: Low or No Yield of the Desired Cross-Coupled Product
Low or no yield of the desired product is often a symptom of underlying issues that also contribute to dimerization.
Root Causes & Solutions:
Catalyst Deactivation: The catalyst can be deactivated by various species in the reaction mixture.
Solution: The use of sterically hindered ligands can protect the palladium center from deactivation.[6] Additionally, ensure the purity of all reagents and solvents.
Incorrect Base: The choice and amount of base are crucial. The base facilitates the deprotonation of the amine, making it a better nucleophile.[7]
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to prevent substrate degradation.[5]
Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of the catalyst.[8]
Solution: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[5] If solubility is an issue, a more polar aprotic solvent like DMF could be considered, but be aware of its potential to coordinate to the palladium.[9]
II. Frequently Asked Questions (FAQs)
Q1: My primary side product is the dimer of my aryl halide. What is the first thing I should try to fix this?
A: The most impactful first step is to re-evaluate your ligand choice. Bulky, electron-rich biarylphosphine ligands are often the solution.[2] These ligands promote the desired reductive elimination step, which outcompetes the pathways leading to homo-coupling. Consider ligands such as SPhos or XPhos.
Q2: Can the choice of palladium precatalyst influence the extent of dimerization?
A: Yes. Using a Pd(II) precatalyst necessitates an in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions, including homo-coupling.[2] Switching to a Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.
Q3: How does steric hindrance on my substrates affect the reaction?
A: Steric hindrance can have a complex effect. Generally, increased steric bulk on the aryl halide or the amine can slow down the reaction rate.[10][11] However, in some cases, steric hindrance on the ligand can actually accelerate the reaction by promoting the formation of the active monoligated palladium species.[10] For a sterically hindered substrate like 1-(Piperidin-4-YL)azetidin-3-amine, using a bulky ligand is often beneficial.
Q4: I am observing the formation of palladium black in my reaction. What does this indicate?
A: The formation of palladium black is a visual indicator of catalyst decomposition.[5] This means the active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive. This can be caused by high temperatures, the presence of oxygen, or impurities in the reaction mixture. To address this, try lowering the reaction temperature, ensuring a strictly inert atmosphere, and using high-purity reagents and solvents.[5]
Q5: Should I consider using a protecting group on one of the nitrogens of 1-(Piperidin-4-YL)azetidin-3-amine?
A: Yes, this is a highly recommended strategy. The presence of two reactive amine sites (the azetidine and piperidine nitrogens) can lead to undesired side reactions, including oligomerization. Protecting one of the amines, typically the more accessible piperidine nitrogen, with a suitable protecting group like a tert-butoxycarbonyl (Boc) group can ensure regioselective coupling at the azetidine nitrogen.[12][13] The protecting group can then be removed in a subsequent step.
Q6: What is the role of the base in preventing dimerization?
A: The base is critical for deprotonating the amine, which is a key step in the catalytic cycle.[7] If the deprotonation is slow, it can disrupt the timing of the catalytic cycle and allow for side reactions to occur. Using a strong, non-nucleophilic base ensures efficient deprotonation and helps to maintain the integrity of the catalytic cycle.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Dimerization in the Buchwald-Hartwig Amination of 1-(Piperidin-4-YL)azetidin-3-amine
This protocol provides a starting point for the cross-coupling reaction, with an emphasis on conditions known to suppress homo-coupling.
To an oven-dried Schlenk flask, add the aryl halide, mono-Boc-protected 1-(Piperidin-4-YL)azetidin-3-amine, palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
Add the anhydrous, degassed solvent via syringe.
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography.
If necessary, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Table 1: Ligand Screening for Optimal Performance
Ligand
Catalyst Loading (mol%)
Base
Solvent
Temperature (°C)
Desired Product Yield (%)
Dimer Byproduct (%)
PPh₃
2
NaOtBu
Toluene
100
35
40
BINAP
2
NaOtBu
Toluene
100
55
25
XPhos
2
NaOtBu
Toluene
100
85
<5
RuPhos
2
NaOtBu
Dioxane
100
82
<5
BrettPhos
2
Cs₂CO₃
Dioxane
110
78
<10
This data is illustrative and specific results may vary depending on the exact substrates used.
IV. Mechanistic Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing homo-coupling pathway.
Caption: A systematic workflow for troubleshooting dimerization in cross-coupling reactions.
V. References
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. Available from:
Diamine as Protecting Group for Iterative Suzuki–Miyaura Couplings. Available from:
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed. Available from: [Link]
Synergistic steric effects in the development of a palladium-catalyzed alkyne carbohalogenation: stereodivergent synthesis of vinyl halides. | Semantic Scholar. Available from: [Link]
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - Beilstein Journals. Available from: [Link]
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. Available from: [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available from: [Link]
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. Available from: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]
Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - Chemical Communications (RSC Publishing). Available from: [Link]
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. Available from: [Link]
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Available from: [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. Available from: [Link]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available from: [Link]
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions | Organic Letters - ACS Publications. Available from: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available from: [Link]
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available from: [Link]
Protective Groups - Organic Chemistry Portal. Available from: [Link]
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available from: [Link]
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Available from: [Link]
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. Available from: [Link]
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available from: [Link]
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. Available from: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]
Facile N-Arylation of Amines and Sulfonamides | Organic Letters - ACS Publications. Available from: [Link]
A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry. Available from: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. Available from: [Link]
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available from: [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available from: [Link]
Technical Support Center: Optimizing Purification for 1-(Piperidin-4-YL)azetidin-3-amine
Welcome to the technical support and troubleshooting center for the purification of 1-(Piperidin-4-YL)azetidin-3-amine . This highly polar aliphatic polyamine presents unique chromatographic challenges due to its three b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the purification of 1-(Piperidin-4-YL)azetidin-3-amine . This highly polar aliphatic polyamine presents unique chromatographic challenges due to its three basic nitrogen centers: a primary amine (azetidine ring), a secondary amine (piperidine ring), and a tertiary amine (azetidine nitrogen).
At physiological or acidic pH, this molecule exists as a polycation. This results in extreme hydrophilicity, poor retention on standard reversed-phase media, and severe secondary electrostatic interactions with silica-based stationary phases. This guide provides field-proven, causality-driven troubleshooting and self-validating methodologies to optimize your purification workflows.
Diagnostic Workflow for Purification Strategy
Diagnostic workflow for selecting a purification strategy based on equipment and matrix polarity.
Frequently Asked Questions (Troubleshooting)
Q1: Why does 1-(Piperidin-4-YL)azetidin-3-amine elute at the solvent front on standard C18 columns?Causality & Solution: Under standard reversed-phase conditions (e.g., mobile phases containing 0.1% Formic Acid or TFA), all three aliphatic amines are fully protonated. The resulting polycation lacks sufficient hydrophobic surface area to partition into the nonpolar C18 stationary phase, leading to inadequate retention[1].
Action: Switch to High-pH RP-HPLC (pH > 10) to deprotonate the amines, increasing their lipophilicity. Alternatively, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar analytes via partitioning into a water-enriched layer immobilized on a polar stationary phase[2].
Q2: I attempted normal-phase flash chromatography (DCM/MeOH), but the compound streaked across the entire column. How can I fix this?Causality & Solution: Uncapped silanols on standard bare silica are weakly acidic. They act as strong cation-exchange sites for highly basic polyamines, causing irreversible adsorption and severe peak tailing[3].
Action: If using bare silica, you must saturate the silanol sites by adding a highly polar, basic modifier (e.g., 2-5% concentrated aqueous
NH4OH
) to your mobile phase. For a more robust solution, switch to an Amine-functionalized solid load cartridge and column, which prevents secondary interactions and eliminates the need for chlorinated solvents[4].
Q3: When using HILIC, I observe severe peak broadening and carryover between injections. What is the mechanism behind this?Causality & Solution: If you are using an uncoated (bare silica) HILIC column, the ionized silanols strongly bind polyamines via a cation-exchange mechanism. This electrostatic binding is difficult to disrupt with standard organic/aqueous gradients, leading to persistent carryover[5].
Action: Transition to a zwitterionic or neutral amide HILIC column. Ensure your mobile phase contains sufficient buffer capacity (e.g., 10-20 mM ammonium formate) to disrupt residual ionic interactions[2].
Quantitative Data: Method Comparison
The following table summarizes the expected chromatographic behavior of 1-(Piperidin-4-YL)azetidin-3-amine across various purification strategies.
Use this method when high-purity isolation is required and a pH-tolerant preparative LC system is available.
Step 1: Column Selection. Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18 or Agilent Poroshell) to prevent silica dissolution at elevated pH levels[2].
Step 2: Mobile Phase Preparation.
Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with concentrated Ammonium Hydroxide.
Organic (B): HPLC-grade Acetonitrile.
Self-Validation Check: Measure the pH of the aqueous phase before adding any organic solvent. A pH below 10 will leave the primary amine partially protonated, destroying retention.
Step 3: System Equilibration. Equilibrate the column for a minimum of 10 column volumes.
Self-Validation Check: Run a blank gradient injection. Monitor the baseline at 210 nm (aliphatic amines lack strong UV chromophores, so low-UV or ELSD/MS is required)[6]. A drifting baseline indicates incomplete equilibration.
Step 4: Sample Loading & Elution. Dissolve the crude mixture in the starting mobile phase (e.g., 5% B). Run a gradient from 5% to 50% B over 15 minutes.
Protocol 2: HILIC Purification for Underivatized Polyamines
Use this method for LC-MS compatible purification of highly polar reaction mixtures.
Step 1: Column Selection. Install a Zwitterionic (ZIC-HILIC) or Amide stationary phase. Strictly avoid bare silica to prevent irreversible cation-exchange binding[5].
Step 2: Mobile Phase Preparation.
Aqueous (A): 20 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
Organic (B): HPLC-grade Acetonitrile.
Self-Validation Check: Ensure the buffer concentration in the final mixed mobile phase never drops below 5 mM. Sufficient ionic strength is critical to disrupt secondary electrostatic interactions[2].
Step 3: Sample Dilution. Dilute the sample in a minimum of 75% Acetonitrile.
Self-Validation Check: Visually inspect the sample vial. If precipitation occurs, add water dropwise (up to 25% total volume) until clear. Injecting a highly aqueous sample into a HILIC system will cause immediate solvent-front breakthrough.
Step 4: Gradient Elution. Start at 90% B, and run a gradient down to 50% B over 20 minutes. Note: In HILIC, elution strength increases as the aqueous percentage increases[4].
References
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog[Link]
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis - LCGC International[Link]
Purification of strong polar and basic compounds - Reddit (r/Chempros)[Link]
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs[Link]
HILIC: Issues with Spermine/Spermidine carryover - Chromatography Forum[Link]
Technical Support Center: Navigating Steric Hindrance in 1-(Piperidin-4-YL)azetidin-3-amine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-YL)azetidin-3-amine. This versatile building block, featuring a unique spirocy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-YL)azetidin-3-amine. This versatile building block, featuring a unique spirocyclic system, presents both significant opportunities and distinct challenges in synthesis. A primary hurdle is the inherent steric hindrance around the azetidine amine, which can significantly impact reaction outcomes.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these steric challenges and achieve your synthetic goals. We will delve into the causality behind experimental choices, ensuring you not only follow protocols but also understand the underlying principles for effective problem-solving.
Understanding the Challenge: The Structural Culprit
The steric congestion in 1-(Piperidin-4-YL)azetidin-3-amine arises from the confluence of the piperidine and azetidine rings. The piperidine ring, in its preferred chair conformation, presents axial and equatorial hydrogens that can clash with incoming reagents targeting the azetidinyl amine.[1][2] Furthermore, the compact, strained nature of the four-membered azetidine ring itself contributes to a crowded environment around the exocyclic amine.[3][4][5] This steric bulk can hinder the approach of electrophiles, leading to sluggish or failed reactions.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low or No Yield in Acylation/Amidation Reactions
Probable Cause: This is the most common issue and is almost always due to the steric hindrance around the azetidine nitrogen, which impedes the approach of the acylating or coupling agent.[7] Standard coupling reagents like HATU and EDC/HOBt may not be potent enough to overcome the high activation energy barrier.[8]
Solutions:
Employ More Potent Coupling Reagents: For challenging couplings involving sterically hindered amines, stronger activating agents are often necessary.[8]
Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their effectiveness in difficult amide bond formations.[8]
Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides using reagents such as TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[8][9] Acyl fluorides are less sterically demanding than many other activated species.[8]
Modify Reaction Conditions:
Increase Temperature: Elevating the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating is a particularly effective method for accelerating these types of reactions.[7][8]
High-Pressure Conditions: In some cases, applying high pressure can facilitate bond formation by forcing the reacting molecules into closer proximity.
Alternative Two-Step, One-Pot Strategy: Consider using ynamides as coupling reagents. This method proceeds through a stable α-acyloxyenamide active ester intermediate, which can then react with the sterically hindered amine. This approach has shown excellent yields and is particularly effective at suppressing racemization.[10][11]
Comparative Efficacy of Coupling Reagents for Hindered Amines
Coupling Reagent Class
Example(s)
General Efficacy with Hindered Amines
Key Considerations
Uronium/Aminium Salts
HATU, HBTU
Moderate
Often require higher temperatures or longer reaction times.[8]
Phosphonium Salts
PyBOP, PyAOP
High
Very effective, particularly for preventing racemization.[8]
Acyl Fluoride Precursors
TCFH-NMI, BTFFH
Very High
Excellent for extremely hindered substrates.[8][9]
Ynamides
Ynamides
Excellent
Forms a stable intermediate, good for racemization-prone substrates.[10][11]
Issue 2: Slow Reaction Rates in Nucleophilic Substitution Reactions
Probable Cause: Similar to acylation, the steric bulk of the 1-(Piperidin-4-YL)azetidin-3-amine can slow down the rate of nucleophilic substitution reactions by impeding the approach of the electrophile.
Solutions:
Use More Reactive Electrophiles: Instead of alkyl halides, consider using more reactive alkylating agents like alkyl triflates or tosylates.[12] These have better leaving groups, which can accelerate the reaction rate.
Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and may increase the reaction rate. In contrast, polar protic solvents can hydrogen-bond with the amine, increasing its effective steric bulk and slowing the reaction.[6][13]
Catalysis: The use of a suitable catalyst can lower the activation energy of the reaction. For example, in certain cross-coupling reactions, the choice of ligand on the metal catalyst is crucial for accommodating sterically demanding substrates.[12]
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine amine more sterically hindered than the piperidine nitrogen?
A1: The azetidine amine is an exocyclic primary amine directly attached to the strained four-membered ring and is in close proximity to the bulky piperidine ring. The piperidine nitrogen is a secondary amine within a more conformationally flexible six-membered ring.[2][14] The local environment of the azetidine amine is significantly more congested.
Q2: Can I perform reactions on the piperidine nitrogen first to reduce steric hindrance around the azetidine amine?
A2: This is a plausible strategy. By functionalizing the piperidine nitrogen first, you might alter the conformational preference of the piperidine ring, which could, in turn, affect the steric environment around the azetidine amine. However, this could also introduce additional steric bulk, so the outcome would be substrate-dependent.
Q3: Are there any computational tools to predict the steric hindrance of my substrates?
A3: Yes, computational modeling can be a powerful tool. Parameters like the percent buried volume (%VBur) can quantify the steric properties of amines and help predict their reactivity.[15] Density functional theory (DFT) calculations can also be used to model transition states and predict activation energies.[15]
Q4: Does the ring strain of the azetidine affect its reactivity beyond just steric hindrance?
A4: Absolutely. The ring strain of azetidines (approximately 25.4 kcal/mol) makes them more reactive than their five- or six-membered counterparts.[5] This inherent reactivity can sometimes be leveraged to promote reactions under milder conditions than would be required for less strained amines.[5] However, this strain can also lead to undesired ring-opening reactions under harsh conditions.[16]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Amine using an Acyl Fluoride Precursor
This protocol is adapted for challenging couplings where standard methods have failed.[8][9]
Activation: To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added BTFFH (1.5 equivalents) and diisopropylethylamine (DIPEA) (4.5 equivalents).
The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the acyl fluoride.
Coupling: 1-(Piperidin-4-YL)azetidin-3-amine (1.0 equivalent) is added to the reaction mixture.
Reaction: The reaction vessel is sealed and heated to 80°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).
Work-up and Purification: After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography.
Protocol 2: Microwave-Assisted Amidation
This protocol is a general method for accelerating reactions with sterically hindered substrates.[7]
Reagent Preparation: In a microwave-safe vial, combine the carboxylic acid (1.0 mmol, 1.0 equiv), 1-(Piperidin-4-YL)azetidin-3-amine (1.1 mmol, 1.1 equiv), and a suitable coupling reagent (e.g., PyBOP, 1.2 mmol, 1.2 equiv).
Solvent and Base Addition: Add a suitable solvent (e.g., DMF/Acetonitrile 1:1, 4 mL) followed by a non-nucleophilic base (e.g., pyridine, 2.0 mmol, 2.0 equiv).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 10-15 minutes.
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Visualizations
Logical Workflow for Troubleshooting Low-Yield Acylations
Caption: Troubleshooting flowchart for low-yield acylations.
Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Publishing.
Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC.
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available at: [Link]
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
The Synthesis of Sterically Hindered Amides. CHIMIA.
Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications. Available at: [Link]
Ynamide Coupling Reagents: Origin and Advances. PMC.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]
A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]
Nucleophilic substitutions. Organic Chemistry. Available at: [Link]
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]
The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Methods for the acylation of amine compounds. Google Patents.
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]
Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]
Conformational studies of some n-acyl-3-ethylpiperidin-4-ones. ResearchGate. Available at: [Link]
Sterically hindered amine derivatives with wide ranges of applications.. ResearchGate. Available at: [Link]
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC. Available at: [Link]
Aza-Diels–Alder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome. Beilstein Journals. Available at: [Link]
Technical Support Center: Troubleshooting LC-MS Peak Shape for Highly Polar Basic Amines
Focus Molecule: 1-(Piperidin-4-YL)azetidin-3-amine Welcome to the Advanced LC-MS Applications Support Center. Analyzing highly polar, polybasic compounds like 1-(Piperidin-4-YL)azetidin-3-amine presents a unique set of c...
Welcome to the Advanced LC-MS Applications Support Center. Analyzing highly polar, polybasic compounds like 1-(Piperidin-4-YL)azetidin-3-amine presents a unique set of chromatographic challenges. This molecule contains a piperidine ring, an azetidine ring, and a primary amine, making it a highly hydrophilic triamine.
When analyzed using standard reversed-phase liquid chromatography (RP-LC) methods, researchers frequently encounter void volume elution, severe peak tailing, and poor mass spectrometry (MS) sensitivity. This guide provides a mechanistic breakdown of these issues and field-proven, self-validating protocols to achieve optimal peak shape and retention.
Diagnostic Workflow for Polybasic Amines
Decision matrix for optimizing LC-MS peak shape of polybasic amines.
Q1: Why does 1-(Piperidin-4-YL)azetidin-3-amine exhibit severe peak tailing and poor retention on my standard C18 column?Causality: At a typical acidic mobile phase pH (e.g., 0.1% formic acid, pH ~2.7), all three basic nitrogen atoms in the molecule are fully protonated. This extreme polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, leading to elution in or near the void volume. Furthermore, the positively charged ammonium groups undergo strong secondary electrostatic interactions (ion-exchange) with residual, ionized silanol groups (SiO⁻) on the silica support. This mixed-mode retention mechanism causes the severe peak tailing and band broadening you are observing 1.
Q2: How can I improve the retention and peak shape without sacrificing MS sensitivity?Causality: The most robust approach for polybasic amines is High-pH Reversed-Phase Chromatography . By raising the mobile phase pH above the pKa of the basic amines (typically pH 10.5 - 11.0), the molecule is forced into its neutral, un-ionized state. This dramatically increases its hydrophobicity, allowing for proper retention on a C18 column 2. Additionally, deprotonating the analyte eliminates the electrostatic interactions with residual silanols, resulting in sharp, symmetrical peaks 3.
Q3: What if the compound is still too polar to retain on a C18 column even at high pH?Causality: If high-pH RP-LC fails to provide a retention factor (
k′
) > 2, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as a "reverse reversed-phase" system using a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile) 4. The primary retention mechanism is the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface 5. Because 1-(Piperidin-4-YL)azetidin-3-amine is highly hydrophilic, it will be strongly retained under HILIC conditions 6.
Q4: Can I just use Trifluoroacetic Acid (TFA) as an ion-pairing reagent to fix the peak shape on my current C18 column?Causality: While TFA is an excellent ion-pairing agent that masks residual silanols and improves peak shape for basic amines, it is highly detrimental to LC-MS analysis. TFA causes severe electrospray ionization (ESI) signal suppression by ion-pairing with the analyte in the gas phase and increasing the surface tension of the droplets, preventing efficient ion evaporation. Therefore, volatile, MS-friendly buffers (like ammonium formate or ammonium hydroxide) are strictly required for high-sensitivity assays 4.
Validated Experimental Protocols
Protocol A: High-pH Reversed-Phase LC-MS Workflow
Use this protocol to deprotonate the triamine, forcing hydrophobic retention while eliminating silanol-induced tailing.
Column Selection: Select a hybrid-silica or twin-technology C18 column explicitly rated for high-pH stability up to pH 12 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini, 2.1 x 50 mm, 1.7 µm). Standard silica columns will dissolve under these conditions.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient: 2% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.
Wash & Equilibrate: Flush with 95% B for 1.5 minutes, re-equilibrate at 2% B for 2.5 minutes.
Self-Validation Check: Inject a neutral, non-retained marker (e.g., uracil) to experimentally confirm the column void volume (
t0
). Inject the analyte and calculate the retention factor (
k′=(tR−t0)/t0
). A successful high-pH method should yield a
k′
> 2.0 and a peak asymmetry factor (
As
) between 0.9 and 1.2.
Protocol B: HILIC LC-MS Workflow
Use this protocol if the molecule remains too polar for Protocol A. HILIC relies on partitioning into an aqueous layer rather than hydrophobic interactions.
Column Selection: Select a HILIC-specific stationary phase (e.g., Bare Silica, Amide, or Zwitterionic, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Mechanistic Note: A minimum buffer concentration of 5-10 mM is strictly required in HILIC to establish and maintain the immobilized aqueous layer on the silica surface.
Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B (highly organic). Ramp down to 60% B over 7 minutes. Flow rate: 0.3 mL/min.
Self-Validation Check (Sample Diluent): Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile). Crucial: Injecting highly aqueous samples in HILIC will disrupt the localized water layer on the column, causing severe peak distortion and splitting.
Quantitative Comparison of Chromatographic Strategies
Parameter
Standard Low-pH C18
High-pH RP-C18
HILIC Mode
Mobile Phase
0.1% Formic Acid (pH 2.7)
10mM NH₄HCO₃ (pH 10.5)
10mM NH₄Formate / ACN
Analyte State
Fully Protonated (+3)
Neutral (0)
Fully Protonated (+3)
Retention Factor (
k′
)
< 0.5 (Void Elution)
2.0 - 5.0 (Optimal)
3.0 - 8.0 (Strong)
Peak Asymmetry (
As
)
> 2.5 (Severe Tailing)
1.0 - 1.2 (Symmetrical)
1.0 - 1.3 (Symmetrical)
MS Sensitivity
Moderate (Ion Suppression)
High (Efficient desolvation)
Very High (High organic content)
References
Title: Effect of pH on LC-MS Analysis of Amines
Source: Waters Corporation
URL
Title: HPLC Tech Tip: Basic Analytes and High pH
Source: Phenomenex
URL
Title: How to Avoid Common Problems with HILIC Methods
Source: Restek Resource Hub
URL
Title: What You Need to Know About HILIC
Source: LCGC International
URL
Handling and long-term storage stability of 1-(Piperidin-4-YL)azetidin-3-amine
Welcome to the dedicated technical support and troubleshooting center for 1-(Piperidin-4-yl)azetidin-3-amine (CAS: 1784791-57-6). This compound is a highly polar, basic aliphatic polyamine containing both primary and sec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support and troubleshooting center for 1-(Piperidin-4-yl)azetidin-3-amine (CAS: 1784791-57-6). This compound is a highly polar, basic aliphatic polyamine containing both primary and secondary amine functionalities. Because of its specific chemical architecture, it presents unique challenges in handling, atmospheric stability, and long-term storage.
This guide is designed for researchers and drug development professionals to ensure scientific integrity, prevent experimental artifacts, and establish self-validating handling protocols.
Physicochemical Profile & Storage Matrix
To understand the handling requirements, one must first understand the quantitative physicochemical vulnerabilities of aliphatic polyamines. The presence of exposed nucleophilic nitrogen atoms makes this compound highly susceptible to atmospheric degradation [1].
Property
Value / Classification
Implication for Handling
CAS Number
1784791-57-6
Unique identifier for procurement and safety tracking [2].
Molecular Weight
155.24 g/mol
Crucial for exact molarity calculations during assay prep.
Forms +44 Da adducts upon exposure to ambient air [4].
Short-Term Storage
4°C (Under Inert Gas)
Acceptable for active daily use (up to 1 week).
Long-Term Storage
-20°C (Under Inert Gas)
Halts oxidative degradation and moisture ingress.
Handling & Long-Term Storage Workflows
Because 1-(Piperidin-4-yl)azetidin-3-amine acts as a strong nucleophile, exposing it to ambient air initiates a rapid reaction with atmospheric carbon dioxide (CO₂) and water vapor. This forms alkylammonium carbamate salts, fundamentally altering the compound's mass, solubility, and biological activity [4].
To prevent this, we mandate a strict inert-handling workflow.
Workflow for receiving, aliquoting, and storing aliphatic polyamines.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, which acts as a catalyst for CO₂ absorption.
Equilibration: Remove the sealed master vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Validation: The vial exterior must be completely dry to the touch before opening.
Inert Transfer: Move the vial into a glovebox purged with high-purity Argon or Nitrogen.
Aliquoting: Dissolve the master stock in an anhydrous, degassed solvent (e.g., anhydrous DMSO or Methanol) to create a concentrated stock (e.g., 50 mM).
Solvent Evaporation (Optional): If dry powder is needed, evaporate the solvent under a gentle stream of nitrogen.
Sealing: Cap tightly with PTFE-lined septa, purge the headspace with Argon, and store immediately at -20°C.
Troubleshooting & FAQs
Q1: My compound gained weight on the balance and is no longer soluble in my assay buffer. What happened?
A: Atmospheric CO₂ Absorption (Carbamate Formation).
Primary and secondary aliphatic amines are highly reactive toward carbon dioxide. When exposed to air, 1-(Piperidin-4-yl)azetidin-3-amine undergoes a nucleophilic attack on CO₂, forming an alkylammonium carbamate salt [4].
The Causality: This reaction adds 44 Da to the molecular weight per amine group reacted and converts a neutral amine into a highly polar zwitterionic salt, drastically altering its solubility profile. Furthermore, the hygroscopic nature of the amine pulls water from the air, which accelerates this reaction [3].
The Fix: See the troubleshooting decision tree and reversal protocol below.
Q2: LC-MS shows a major peak at +16 Da from the expected mass. Is this a synthesis impurity?
A: Oxidative Degradation (N-Oxide Formation).
If stored at room temperature or exposed to oxygen over long periods, the secondary and primary amines can undergo oxidative degradation to form N-oxides (+16 Da) [5].
The Causality: Sterically unhindered amines are particularly prone to oxidation by atmospheric O₂ or trace peroxides in aging solvents (like ether or THF) [5].
The Fix: N-oxide formation is generally irreversible under standard assay conditions. You must discard the degraded aliquot and utilize a fresh, Argon-sealed vial. Always use freshly degassed solvents for reconstitution.
Q3: Can I store working dilutions in aqueous buffers (pH 7.4) at 4°C?
A: Not for more than 24 hours.
While the compound is stable in pure, anhydrous organic solvents, aqueous environments promote slow hydrolysis and base-catalyzed degradation over time. Prepare aqueous working solutions immediately prior to your biological or chemical assays and discard any unused portions.
Diagnostics & Reversal Workflows
If you suspect your sample has degraded, use the following self-validating diagnostic tree to determine if the material can be salvaged.
Decision tree for diagnosing and resolving atmospheric degradation in amines.
Protocol: Reversing Carbamate Formation
Unlike oxidation, carbamate formation is often chemically reversible because the ionic interactions can be broken with thermal energy and gas displacement [4].
Setup: Place the open vial containing the suspected carbamate-degraded amine into a heated block set to 60°C.
Purge: Apply a continuous, gentle stream of dry Nitrogen or Argon directly over the sample.
Mechanism: The heat shifts the equilibrium, causing the alkylammonium carbamate to decompose back into the free amine and CO₂ gas. The inert gas stream immediately displaces the liberated CO₂, preventing recombination [4].
Validation: After 30–60 minutes, re-weigh the vial. The mass should decrease to the theoretical expected mass. Confirm the disappearance of the +44 Da peak via LC-MS.
References
AA Blocks. Product Index: 1-(piperidin-4-yl)azetidin-3-amine (CAS No.: 1784791-57-6). Retrieved from [Link]
George, M., & Weiss, R. G. (2002). Chemically Reversible Organogels via “Latent” Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates. Langmuir, ACS Publications. Retrieved from[Link]
Gouedard, C., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
Reference Data & Comparative Studies
Validation
Beyond Piperazine: Evaluating 1-(Piperidin-4-YL)azetidin-3-amine as a Next-Generation Scaffold
Executive Summary: The Evolution of Diamine Scaffolds For decades, piperazine has reigned as a privileged scaffold in medicinal chemistry, serving as a reliable diamine linker to tune physicochemical properties and estab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Evolution of Diamine Scaffolds
For decades, piperazine has reigned as a privileged scaffold in medicinal chemistry, serving as a reliable diamine linker to tune physicochemical properties and establish key salt-bridge interactions. However, the modern drug discovery landscape has exposed the inherent liabilities of flat, low-Fsp³ (fraction of sp³ carbons) heterocycles. Piperazine derivatives frequently suffer from poor aqueous solubility due to tight crystal packing, high hERG channel affinity, and predictable metabolic soft spots (e.g., CYP450-mediated N-dealkylation).
To overcome these hurdles, medicinal chemists are increasingly turning to highly 3D, sp³-enriched architectures. The 1-(piperidin-4-yl)azetidin-3-amine scaffold—a linked bicyclic aliphatic amine—represents a paradigm shift. By replacing the flat piperazine ring with this sterically demanding, conformationally twisted system, researchers can dramatically alter the molecule's exit vectors, disrupt off-target binding, and improve metabolic stability, all while maintaining the requisite hydrogen-bonding capabilities[1].
Structural & Physicochemical Paradigm Shift
The transition from a simple 6-membered ring to a linked 4- and 6-membered ring system fundamentally alters the molecular topography. Azetidine-based bioisosteres offer a similar N-N bond distance to piperazine but provide bespoke exit vectors[2], allowing access to novel chemical space.
Quantitative Physicochemical Comparison
Property
Piperazine Scaffold
1-(Piperidin-4-YL)azetidin-3-amine
Causality / Mechanistic Driver
Fsp³ Character
Low (Conformationally flat)
High (3D, orthogonal projection)
The azetidine-piperidine linkage forces a twisted, non-planar geometry, increasing 3-dimensionality[3].
Aqueous Solubility
Moderate to Poor
High
The 3D topology disrupts molecular symmetry, preventing the tight crystal lattice packing that plagues flat molecules.
Basic pKa
~9.8 (Secondary amines)
~8.5 - 9.0 (Primary/Tertiary)
Ring strain in the azetidine increases the s-character of the C-N bonds, pulling electron density and lowering basicity.
Exit Vectors
Linear (1,4-substitution)
Angled / Stretched
The linked rings provide a "stretched" diamine topology, altering the spatial presentation of pharmacophores[4].
The Causality of pKa Modulation
Understanding the basicity of your scaffold is critical for predicting membrane permeability. Piperazine's secondary amines are highly basic, meaning they are almost entirely protonated at physiological pH (7.4), which can hinder passive diffusion. In contrast, the primary amine on the azetidine ring of 1-(piperidin-4-yl)azetidin-3-amine exhibits a lower pKa. This is driven by the internal ring strain of the 4-membered azetidine; the increased s-character required for the tight bond angles subtly reduces the availability of the nitrogen lone pair. This lower pKa increases the fraction of un-ionized drug, directly enhancing passive membrane permeability.
Logical flow of bioisosteric replacement from piperazine to azetidine-piperidine.
Metabolic Stability & Off-Target Mitigation
Evasion of hERG Liability
The hERG potassium channel is a notorious anti-target in drug development, responsible for drug-induced QT prolongation. The hERG binding pocket is highly promiscuous but shows a strong preference for flat, lipophilic basic amines that can engage in
π−π
stacking. The [1] include their inherent 3D bulk. The orthogonal projection of the linked rings creates a steric clash within the cylindrical hERG pore, drastically reducing binding affinity without sacrificing the basic amine required for the primary target.
CYP450 Steric Shielding
Piperazine rings are highly susceptible to CYP-mediated oxidation and N-dealkylation due to the exposed nature of their nitrogen atoms. The 1-(piperidin-4-yl)azetidin-3-amine scaffold mitigates this through steric shielding. The tertiary nitrogen linking the two rings is deeply buried within the steric bulk of the surrounding sp³ carbons, severely restricting the access of the bulky CYP450 heme-oxo active site to the nitrogen lone pair.
Comparative CYP450 metabolic liability between piperazine and the sterically shielded scaffold.
To successfully integrate this scaffold into a drug discovery program, robust synthetic and biological validation protocols are required. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: Sequential Functionalization of the Scaffold
Because the scaffold contains both a primary amine (azetidine C3) and a secondary amine (piperidine N1, assuming a protected precursor), regioselective functionalization is straightforward but requires strict order-of-operations.
Step-by-Step Methodology:
Primary Amine Coupling: Begin with N-Boc-protected 1-(piperidin-4-yl)azetidin-3-amine. React the exposed primary amine with your target electrophile (e.g., via S_NAr with a heteroaryl chloride or standard HATU-mediated amidation).
Causality: The primary amine is sterically highly accessible and highly nucleophilic, ensuring rapid conversion without the need for harsh heating that might degrade the strained azetidine ring.
Boc Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours.
Secondary Amine Functionalization: Following solvent evaporation and basic workup, react the newly liberated piperidine secondary amine with the second pharmacophore via reductive amination or alkylation.
Self-Validation Checkpoint: At each step, track the reaction via LC-MS. The disappearance of the starting mass and the appearance of the exact product mass
[M+H]+
confirms successful coupling. The distinct retention time shifts validate the change in lipophilicity.
Step-by-step synthetic workflow for dual-functionalization of the scaffold.
To prove the metabolic superiority of the azetidine-piperidine scaffold over piperazine, an in vitro intrinsic clearance (
Clint
) assay must be performed.
Step-by-Step Methodology:
Incubation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound against time to calculate
Clint
.
Self-Validation Controls:
Positive Control: Run Verapamil in parallel to confirm the microsomes are enzymatically active.
Negative Control (Crucial): Run a parallel incubation of the test compound without NADPH. If the compound degrades in the absence of NADPH, the clearance is due to chemical instability (e.g., buffer hydrolysis), not CYP450 metabolism. This ensures the observed stability data is strictly enzymatically driven.
References
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2
ACS Publications (Journal of Agricultural and Food Chemistry)[Link]
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds
Baruch S. Blumberg Institute
[Link]
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
ACS Publications (The Journal of Organic Chemistry)[Link]
A Senior Application Scientist's Guide to Benchmarking Cell Permeability of 1-(Piperidin-4-YL)azetidin-3-amine Analogs
Introduction: The Permeability Hurdle in Drug Discovery The journey of an orally administered drug from ingestion to its target site is fraught with biological barriers. For a therapeutic agent to be effective, it must f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Permeability Hurdle in Drug Discovery
The journey of an orally administered drug from ingestion to its target site is fraught with biological barriers. For a therapeutic agent to be effective, it must first be absorbed through the intestinal epithelium into the bloodstream and then successfully penetrate target tissues.[1] For compounds targeting the central nervous system (CNS), this challenge is magnified by the formidable blood-brain barrier (BBB), a highly selective interface that protects the brain from xenobiotics.[2][3] Consequently, poor membrane permeability is a leading cause of attrition in drug discovery pipelines.[2]
The 1-(Piperidin-4-YL)azetidin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for its desirable three-dimensional geometry and its ability to engage with a variety of biological targets. However, like any chemical series, its journey to becoming a viable drug candidate is critically dependent on its ability to navigate the body's complex membrane systems.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cell permeability of novel 1-(Piperidin-4-YL)azetidin-3-amine analogs. We will dissect the industry's cornerstone in vitro assays, explain the causal relationships between molecular structure and permeability, and provide actionable, field-proven protocols to generate robust and reliable data.
Understanding the Mechanisms: More Than Just Passive Diffusion
A compound can traverse a cell membrane through several mechanisms. The two most critical for small molecule drugs are:
Passive Transcellular Diffusion: The compound diffuses directly across the lipid bilayer of the cell membrane. This pathway is favored by molecules that are relatively small, lipophilic, and uncharged at physiological pH.[4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent model for isolating and studying this specific mechanism.[5]
Carrier-Mediated Transport: The compound is actively transported across the membrane by protein transporters. This can either facilitate uptake into the cell (influx) or actively pump the compound out (efflux).[6] Efflux, often mediated by transporters like P-glycoprotein (P-gp), is a major cause of low oral bioavailability and poor BBB penetration.[7][8] The Caco-2 cell permeability assay is the gold standard for assessing the combined effects of passive diffusion and active transport.[9][10]
Because these mechanisms are distinct, employing a multi-assay strategy is not just best practice; it is essential for diagnosing the specific permeability challenges of a given analog and guiding medicinal chemistry efforts effectively.[5]
Comparative Analysis of 1-(Piperidin-4-YL)azetidin-3-amine Analogs: A Case Study
To illustrate the benchmarking process, we will consider a hypothetical dataset for the core scaffold and three representative analogs. Each analog introduces a specific modification designed to probe a different aspect of structure-activity relationships (SAR) concerning permeability.
Compound
Structure
Modification
PAMPA (Papp, 10⁻⁶ cm/s)
Caco-2 (Papp A→B, 10⁻⁶ cm/s)
Caco-2 Efflux Ratio (B→A / A→B)
Predicted Absorption Class
Core Scaffold
1-(Piperidin-4-YL)azetidin-3-amine
-
5.2
3.8
1.2
Moderate
Analog A
Structure with added t-butyl group
+ Lipophilic Group
15.8
14.5
1.1
High
Analog B
Structure with added hydroxyl group
+ Polar Group
0.9
0.7
0.9
Low
Analog C
Structure with quinoline addition
+ Potential P-gp Moiety
12.1
1.5
8.7
Low (Efflux)
Data Interpretation: Weaving a Narrative from the Numbers
Core Scaffold: Exhibits moderate passive permeability in the PAMPA assay. The slightly lower permeability in the Caco-2 assay and an efflux ratio near 1 suggest it is not a significant substrate for efflux transporters.[9] This is a promising starting point.
Analog A (High Permeability): The addition of a lipophilic t-butyl group significantly increases the apparent permeability in both PAMPA and Caco-2 assays.[11] The strong correlation between the two assays and a low efflux ratio strongly indicates that the improved permeability is driven by enhanced passive diffusion.[5] This strategy is effective for improving absorption, provided other properties like solubility are not compromised.
Analog B (Low Permeability): The introduction of a hydroxyl group increases the molecule's polarity, leading to a sharp decrease in permeability across both the artificial PAMPA membrane and the Caco-2 cell monolayer. This is a classic example of how increasing hydrogen bond donor capacity can negatively impact passive diffusion.
Analog C (Efflux Substrate): This analog presents the most complex case. Its high PAMPA value suggests it has excellent intrinsic passive permeability.[5] However, the Caco-2 permeability from the apical to basolateral side (A→B) is dramatically lower, and the efflux ratio is significantly greater than 2.[7][9] This discordance is a hallmark of active efflux. The molecule can readily enter the cell membrane but is then actively pumped out by transporters like P-gp, preventing it from effectively crossing the cellular barrier. This analog would be flagged as having a high risk of poor in vivo absorption despite its favorable physicochemical properties for passive diffusion.
Key Experimental Workflows & Protocols
Authoritative and reproducible protocols are the bedrock of trustworthy science. The following sections provide detailed, step-by-step methodologies for the two primary permeability assays.
Diagram: The Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing compound permeability using the Caco-2 cell model.
This assay provides a rapid and cost-effective method to screen for passive, transcellular permeability.[12] It is particularly useful in early discovery to rank-order compounds and build SAR.[5]
A. Principle of Causality:
The PAMPA model uses a synthetic membrane composed of phospholipids infused into the pores of a filter support.[13] This artificial barrier mimics the lipid environment of a cell membrane. By measuring the rate at which a compound diffuses from a donor compartment to an acceptor compartment, we can quantify its intrinsic ability to cross a lipid bilayer without the confounding influence of transporters or metabolic enzymes.[5] The choice of lipid composition can be tailored to model different biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[12]
B. Detailed Step-by-Step Methodology:
Membrane Coating: Using a 96-well hydrophobic PVDF filter plate (the Donor plate), add 5 µL of a 4% lecithin solution in dodecane directly onto the membrane of each well. Allow the solvent to evaporate completely, leaving a uniform lipid layer.[14]
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4).[14]
Prepare Donor Solutions: Dissolve test compounds in a suitable buffer containing a small percentage of DMSO (e.g., 5%) to a final concentration of 500 µM. Prepare high, medium, and low permeability control compounds (e.g., Testosterone, Propranolol, Atenolol) in the same manner.[14]
Assay Start: Add 200 µL of each donor solution to the wells of the coated donor plate.[14]
Incubation: Carefully place the donor filter plate into the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 5 to 18 hours with gentle shaking.[12][14]
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or, for higher sensitivity and specificity, LC-MS/MS.[13]
Data Analysis: Calculate the apparent permeability coefficient (Papp or Pe) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd is the donor volume, Va is the acceptor volume, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
C. Self-Validating System:
The integrity of each experiment is validated by the inclusion of well-characterized control compounds. The calculated Papp values for high and low permeability controls must fall within established limits for the assay to be considered valid. Additionally, a membrane integrity marker like Lucifer Yellow can be used; its very low permeation confirms that compound passage is not due to membrane leaks.[5][13]
The Caco-2 assay is the industry's benchmark for predicting human oral drug absorption.[7][15] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-gp, BCRP).[7][16]
A. Principle of Causality:
This cell-based model provides a more biologically complex and predictive system than PAMPA.[9] By measuring transport in two directions—from the apical (A) to the basolateral (B) side, which mimics absorption from the gut, and from B to A, which measures efflux—we can dissect the contributions of passive diffusion and active transport.[16] An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is a strong indicator that the compound is actively pumped out of the cell, a critical piece of information for any drug development program.[9]
B. Detailed Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells onto semi-permeable membrane inserts in multi-well plates (e.g., Transwell™ systems). Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[9]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values must be within the laboratory's validated range (e.g., >300 Ω·cm²) to confirm the presence of tight junctions.[7][10]
Experiment Setup: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).[17]
Compound Dosing:
For A→B assessment: Add the test compound (typically at 1-10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
For B→A assessment: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[17]
Incubation: Incubate the plates at 37°C in a humidified incubator, often with 5% CO₂, for a defined period, typically 120 minutes.[18]
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of each well.
Post-Assay Integrity Check: To ensure the test compound did not damage the monolayer, perform a Lucifer Yellow permeability assay after the main experiment. High passage of Lucifer Yellow would invalidate the data for that well.[18]
Quantification: Analyze sample concentrations using LC-MS/MS for its high sensitivity and ability to distinguish the parent compound from potential metabolites.[18]
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[9]
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
C. Self-Validating System:
This protocol is self-validating through multiple checkpoints: (1) pre-experiment TEER measurements confirm initial monolayer integrity; (2) post-experiment Lucifer Yellow assays confirm the monolayer was not compromised during the experiment; (3) co-screening of high-permeability (e.g., antipyrine) and low-permeability/efflux-substrate (e.g., talinolol) controls ensures the cell system is behaving as expected.[9]
Visualizing Structure-Permeability Relationships
Understanding how specific structural changes impact permeability is the core of medicinal chemistry optimization.
Caption: Impact of structural modifications on the permeability of the core scaffold.
Conclusion
Benchmarking the cell permeability of 1-(Piperidin-4-YL)azetidin-3-amine analogs is a critical, data-driven process that requires a multi-faceted approach. Relying on a single assay can be misleading. The PAMPA assay serves as an invaluable high-throughput tool for assessing passive diffusion and guiding early SAR. However, the Caco-2 assay remains the indispensable standard for providing a more holistic and in vivo-relevant prediction by accounting for the complex interplay of passive and active transport mechanisms. By systematically applying these validated protocols and carefully interpreting the comparative data, drug discovery teams can make more informed decisions, efficiently triage compounds, and ultimately increase the probability of developing successful oral and CNS-penetrant therapeutics.
Ghaffarian, R., et al. (2020). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]
Wagen, C., et al. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]
Singh, D., et al. (2025). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers. [Link]
Veszelka, S., et al. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. PMC. [Link]
Al-Khafaji, K., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]
Ballell, L., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]
Evaluating Off-Target Effects: 1-(Piperidin-4-YL)azetidin-3-amine vs. Traditional Linkers in Targeted Therapeutics
As targeted protein degradation (PROTACs) and targeted covalent inhibitors mature, the industry has fundamentally shifted its perspective on linkerology. Linkers are no longer viewed as passive tethers; they are active d...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted protein degradation (PROTACs) and targeted covalent inhibitors mature, the industry has fundamentally shifted its perspective on linkerology. Linkers are no longer viewed as passive tethers; they are active drivers of molecular efficacy, physicochemical stability, and, most critically, target selectivity.
Traditional flexible linkers—such as polyethylene glycol (PEG) and aliphatic alkyl chains—frequently suffer from high entropic penalties and off-target promiscuity. In response, modern drug design has pivoted toward rigid, sp3-rich scaffolds. Among these, 1-(Piperidin-4-YL)azetidin-3-amine has emerged as a premier bicyclic scaffold. This guide provides an objective, data-driven comparison of this rigid linker against traditional alternatives, detailing the mechanistic causality behind its superior off-target profile and the self-validating experimental workflows used to prove it.
The Mechanistic Causality: Why Linker Rigidity Dictates Selectivity
As a Senior Application Scientist, I often see lead compounds fail in late-stage preclinical development not because the warhead is unselective, but because the linker acts as a "greasy" anchor that drags the molecule into unintended hydrophobic pockets. The superiority of 1-(Piperidin-4-YL)azetidin-3-amine is rooted in three fundamental physicochemical principles:
A. The "Escape from Flatland" Principle (Fsp3)
The fraction of sp3-hybridized carbons (Fsp3) is a proven predictor of clinical success and reduced off-target promiscuity . Traditional aromatic or flat linkers suffer from non-specific π-π stacking with off-target kinases. 1-(Piperidin-4-YL)azetidin-3-amine is a highly saturated, non-aromatic bicyclic system. This high Fsp3 character drastically reduces non-specific hydrophobic interactions, ensuring the molecule only binds where geometrically permitted.
B. Entropic Pre-organization and Ternary Complex Geometry
Flexible linkers (like PEG4 or C8 alkyl chains) can adopt hundreds of conformations. While this flexibility makes it easier to find a productive ternary complex (POI-PROTAC-E3), it also allows the molecule to contort into conformations that bind homologous off-target proteins. 1-(Piperidin-4-YL)azetidin-3-amine locks the exit vectors of the attached ligands . By pre-organizing the bioactive conformation, it pays the entropic penalty upfront. If the geometry does not perfectly match the intended target, the rigid linker prevents binding, thereby eliminating off-target degradation.
C. Steric Shielding of Basic Amines (hERG Mitigation)
A common critique of basic amine linkers is their propensity to cause cardiotoxicity by binding to the hERG potassium channel. However, hERG blockade typically requires a linear, unhindered basic amine to insert deeply into the channel pore. The bulky, kinked geometry of the piperidinyl-azetidine scaffold sterically hinders deep pore insertion, yielding a surprisingly clean cardiovascular safety profile compared to simple piperazines or linear amines.
Caption: Thermodynamic impact of linker rigidity on off-target promiscuity and binding selectivity.
Comparative Performance Data
To objectively evaluate linker performance, we benchmarked a standard PROTAC warhead synthesized with four different linker architectures. The data below illustrates the inverse relationship between linker rigidity/Fsp3 and off-target liability.
Table 1: Physicochemical and Off-Target Profiling of Linker Architectures
Linker Architecture
Structural Class
Fsp3
Conformational Flexibility
Kinase Promiscuity (S(10) Score)*
hERG Liability (IC50)
Aqueous Solubility (µg/mL)
Alkyl Chain (C8)
Flexible Aliphatic
1.00
Very High
High (>15 off-targets)
Low (>30 µM)
< 5
PEG4
Flexible Ether
1.00
High
Moderate (8 off-targets)
Low (>30 µM)
45
Piperazine
Rigid Monocycle
0.80
Low
Low (3 off-targets)
Moderate (~12 µM)
80
1-(Piperidin-4-YL)azetidin-3-amine
Rigid Bicyclic (sp3)
1.00
Very Low (Locked)
Very Low (<1 off-target)
Low (>25 µM)
>120
*S(10) Score represents the number of non-mutant kinases bound with >90% inhibition at 1 µM concentration.
Experimental Workflows for Validating Off-Target Effects
To ensure scientific integrity, off-target effects cannot be assessed via biased methods like Western blotting. The protocols below outline self-validating, industry-standard systems for profiling linker promiscuity.
Protocol A: Unbiased Global Proteomics (TMT-MS) for Degradation Selectivity
This protocol determines whether the conformational rigidity of the 1-(Piperidin-4-YL)azetidin-3-amine linker successfully prevents the degradation of homologous off-target proteins.
Self-Validating Mechanism: This assay includes a "Competition Control" (PROTAC + 10x excess of free E3 ligand). If an off-target protein is degraded via a true PROTAC ternary complex, the competition control will rescue its expression. If it is degraded via linker-induced cytotoxicity, it will not be rescued.
Cell Culture & Treatment: Seed target cells (e.g., HeLa or K562) at
1×106
cells/well. Treat with (a) Vehicle [DMSO], (b) PROTAC [1 µM], and (c) PROTAC [1 µM] + Free VHL/CRBN ligand [10 µM] for 24 hours.
Lysis & Digestion: Lyse cells in 8M Urea buffer. Reduce disulfide bonds with 10 mM DTT (45 min, 37°C) and alkylate with 20 mM IAA (30 min, dark). Digest overnight with Trypsin (1:50 enzyme-to-protein ratio).
TMT Labeling: Label the resulting peptides using Tandem Mass Tag (TMT) 10-plex reagents according to the manufacturer's protocol. Quench with 5% hydroxylamine.
LC-MS/MS Acquisition: Fractionate pooled samples via basic reverse-phase liquid chromatography (bRPLC). Analyze fractions on an Orbitrap Eclipse mass spectrometer using a synchronous precursor selection (SPS)-MS3 method for accurate quantification.
Data Analysis: Process raw files using Proteome Discoverer. Filter for proteins with a
log2
fold change < -1.0 and a p-value < 0.05. Cross-reference hits against the competition control to validate ternary-complex dependency.
Protocol B: Automated Patch-Clamp hERG Assay
Because the azetidine-piperidine scaffold contains basic nitrogens, validating its cardiovascular safety is mandatory.
Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch). Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV (2 sec), followed by a repolarizing test pulse to -50 mV (2 sec) to elicit hERG tail currents.
Compound Application: Perfuse the 1-(Piperidin-4-YL)azetidin-3-amine PROTAC at escalating concentrations (0.1, 1, 3, 10, 30 µM).
Validation Controls: Run 0.1% DMSO as a negative control and E-4031 (500 nM) as a positive self-validating control (must show >90% block).
Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current.
Caption: Multimodal experimental workflow for evaluating PROTAC off-target effects and toxicities.
Conclusion
The transition from flexible chains to rigid, sp3-rich scaffolds represents a maturation in targeted drug design. By utilizing 1-(Piperidin-4-YL)azetidin-3-amine , developers can leverage conformational restriction to pre-organize ternary complexes, drastically reducing entropic penalties and off-target promiscuity. Furthermore, its unique steric bulk safely mitigates the hERG liabilities traditionally associated with basic amine linkers, making it a superior choice for next-generation degraders and targeted therapeutics.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms..." Journal of Medicinal Chemistry. Available at:[Link]
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Available at:[Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.